molecular formula C12H20ClNO2S B6319855 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride CAS No. 1047620-79-0

1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride

Cat. No.: B6319855
CAS No.: 1047620-79-0
M. Wt: 277.81 g/mol
InChI Key: FMJJQRBSPQZNKS-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2S. This compound is known for its unique structure, which includes a methylamino group, an ethoxy group, and a phenylthio group attached to a propanol backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with methylamine to form 2-(methylamino)ethanol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form 1-[2-(Methylamino)ethoxy]-3-chloropropanol. Finally, the chloropropanol derivative is reacted with thiophenol under basic conditions to yield the desired product, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Amino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride
  • 1-[2-(Methylamino)ethoxy]-3-(phenylsulfonyl)propan-2-ol hydrochloride
  • 1-[2-(Methylamino)ethoxy]-3-(phenylthio)butan-2-ol hydrochloride

Uniqueness

1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is unique due to

Properties

IUPAC Name

1-[2-(methylamino)ethoxy]-3-phenylsulfanylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S.ClH/c1-13-7-8-15-9-11(14)10-16-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJJQRBSPQZNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC(CSC1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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